molecular formula C46H92O2 B12741229 Octadecyl octacosanoate CAS No. 95415-29-5

Octadecyl octacosanoate

Cat. No.: B12741229
CAS No.: 95415-29-5
M. Wt: 677.2 g/mol
InChI Key: WCYLDNUDABIGOI-UHFFFAOYSA-N
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Description

Octadecyl octanoate (CAS: 18312-31-7) is a long-chain ester formed by the condensation of octadecanol (C₁₈H₃₇OH) and octanoic acid (C₈H₁₆O₂). Its molecular formula is C₂₆H₅₂O₂, with a molecular weight of 396.69 g/mol . Structurally, it comprises an 18-carbon hydrophobic alkyl chain (octadecyl) and an 8-carbon fatty acid moiety (octanoate). This compound is characterized by:

  • Hydrophobicity: Due to its long alkyl chains, it exhibits low solubility in polar solvents.
  • Surfactant Properties: Acts as a non-ionic surfactant, reducing surface tension in formulations.
  • Applications: Used in lubricants, cosmetics (e.g., emollients), and industrial coatings .

Properties

CAS No.

95415-29-5

Molecular Formula

C46H92O2

Molecular Weight

677.2 g/mol

IUPAC Name

octadecyl octacosanoate

InChI

InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3

InChI Key

WCYLDNUDABIGOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl octacosanoate can be synthesized through the esterification reaction between octacosanoic acid and octadecyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadecyl octacosanoate can undergo oxidation reactions, particularly at the ester bond, leading to the formation of carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back into the corresponding alcohol and acid.

    Substitution: Nucleophilic substitution reactions can occur at the ester bond, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Octacosanoic acid and octadecyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecyl octacosanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other complex esters and as a reference material in analytical chemistry.

Biology: In biological research, this compound is used to study lipid metabolism and the role of long-chain esters in biological systems. It serves as a substrate in enzymatic studies involving esterases and lipases.

Medicine: While not commonly used directly in medicine, this compound’s derivatives and related compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and surfactant. Its properties make it suitable for use in cosmetics, coatings, and polymer industries.

Mechanism of Action

The mechanism of action of octadecyl octacosanoate involves its interaction with various molecular targets, primarily through its ester bond. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing octacosanoic acid and octadecyl alcohol. These products can then participate in further metabolic pathways or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Octadecyl Esters

Structural and Functional Group Variations

The properties and applications of octadecyl esters are heavily influenced by their functional groups. Below is a comparative analysis:

Table 1: Comparative Analysis of Octadecyl Esters
Compound Name Formula Functional Group Key Properties Primary Applications Reference
Octadecyl octanoate C₂₆H₅₂O₂ Straight-chain ester Hydrophobic, surfactant Lubricants, cosmetics
Octadecyl heptafluorobutanoate C₂₂H₃₃F₇O₂ Fluorinated ester Thermal stability (>200°C), hydrophobic Coatings, surface treatments
Octadecyl trichloroacetate C₂₀H₃₅Cl₃O₂ Trichloroacetate High hydrophobicity, siloxane bonding Surface modification (e.g., chromatography columns)
Octadecyl (R)-12-hydroxyoleate C₃₀H₅₈O₃ Hydroxy fatty acid ester Bioactivity (antimicrobial, anti-inflammatory) Pharmaceuticals, wound care
Octadecyl bromoacetate C₂₀H₃₉BrO₂ Bromoacetate Reactive, biocidal Polymer synthesis, antimicrobial agents
Octadecyl methylphosphonate C₁₉H₄₁O₃P Methylphosphonate Chemical stability Industrial stabilizers, surfactants

Key Differentiators

Hydrophobicity and Solubility
  • Octadecyl octanoate has moderate hydrophobicity compared to fluorinated or chlorinated analogs. For instance, octadecyl heptafluorobutanoate (log P ≈ 9.2) is significantly more hydrophobic due to fluorine’s electronegativity and low polarizability .
  • Octadecyl trichloroacetate exhibits stronger interactions with silica surfaces, forming stable siloxane bonds critical for chromatography applications .
Thermal and Chemical Stability
  • Fluorinated esters like octadecyl heptafluorobutanoate demonstrate superior thermal stability (decomposition >250°C) compared to non-fluorinated esters (e.g., octadecyl octanoate decomposes at ~180°C) .
  • Octadecyl methylphosphonate shows exceptional resistance to hydrolysis due to its phosphonate group, making it suitable for harsh industrial environments .

Q & A

Q. Table 1: Example Thermal Data for Analogous Compounds

CompoundMelting Point (°C)Phase Transitions Observed (DSC)Source
Octadecyl acrylate32–34RII (40°C), RI (50°C)
Methyl octacosanoate66Single endothermic peak

Advanced: What mechanistic insights govern the polymerization or degradation of this compound in controlled environments?

Answer:

  • Polymerization: If functionalized (e.g., acrylate derivatives), UV-initiated chain propagation in rotator phases may occur. Molecular dynamics simulations can model interlayer vs. intralayer polymerization pathways .
  • Degradation:
    • Hydrolysis: Monitor ester bond cleavage under acidic/alkaline conditions via pH-stat titration .
    • Oxidative Stability: Use accelerated aging tests (e.g., 70°C, 75% RH) with OIT (Oxidation Induction Time) measurements via DSC .

Advanced: How can this compound be integrated into composite materials, and what analytical methods evaluate its interfacial interactions?

Answer:

  • Composite Fabrication: Blend with polymers (e.g., polyethylene) via melt processing. Optimize loading ratios (0.1–5 wt%) to balance mechanical properties and crystallinity .
  • Interfacial Analysis:
    • SEM/TEM: Visualize dispersion and phase boundaries.
    • Rheometry: Assess melt viscosity changes to infer plasticizing effects .
    • XPS: Detect surface composition changes (e.g., C=O vs. C-O bonding) .

Advanced: What contradictions exist in the literature regarding the environmental impact of long-chain alkyl esters like this compound?

Answer:

  • Ecotoxicity: While some studies classify long-chain esters as low-risk (e.g., LD50 >2000 mg/kg in rodents), others highlight bioaccumulation potential in lipid-rich tissues .
  • Degradation Pathways: Discrepancies exist between lab-scale biodegradation (e.g., 28-day OECD tests) and real-world persistence due to microbial specificity .

Q. Table 2: Contrasting Ecotoxicological Data

Study FocusKey FindingSource
Acute Toxicity (Rodents)LD50 >2000 mg/kg (low toxicity)
BioaccumulationLog Kow >8 suggests high lipid affinity

Methodological: How can researchers resolve discrepancies in phase transition data for this compound across studies?

Answer:

  • Standardize Protocols: Control heating/cooling rates (e.g., 5°C/min in DSC) and sample preparation (e.g., solvent-crystallized vs. melt-quenched) .
  • Cross-Validation: Combine XRD (structural) and Raman spectroscopy (conformational) to correlate phase transitions with molecular packing .
  • Computational Modeling: Use density functional theory (DFT) to predict thermodynamic stability of polymorphs .

Methodological: What strategies optimize the extraction and quantification of this compound from complex matrices?

Answer:

  • Extraction: Use acetonitrile for solid-phase extraction (SPE) on C18 columns, achieving >85% recovery for hydrophobic esters .
  • Quantification:
    • GC-MS: Derivatize with BSTFA to improve volatility .
    • HPLC-MS/MS: Employ APCI ionization for enhanced sensitivity .

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